
1-Bromoadamantane
Overview
Description
1-Bromoadamantane (C₁₀H₁₅Br) is a brominated derivative of adamantane, a diamondoid hydrocarbon known for its rigid, cage-like structure. This compound is widely used in organic synthesis, catalysis, and materials science due to its unique reactivity and stability. Its bromine substituent at the 1-position enables diverse functionalization pathways, making it a key intermediate in pharmaceuticals (e.g., amantadine hydrochloride) , polymers , and supramolecular chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoadamantane can be synthesized through the bromination of adamantane. One common method involves adding liquid bromine to adamantane in the presence of a solvent like carbon tetrachloride. The reaction is typically carried out at elevated temperatures, around 85°C, followed by further heating to 110°C. The reaction mixture is then cooled, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves adding a mixed solution of bromine and glacial acetic acid to a reaction container maintained at 5-10°C. Adamantane is then slowly added, and the temperature is gradually increased to 20-25°C. The mixture is stirred for several hours, followed by separation and purification steps to obtain the final product .
Chemical Reactions Analysis
Sₙ1 Mechanism
1-BrAd undergoes Sₙ1 reactions despite its bridgehead position, forming a carbocation stabilized by hyperconjugation. Key examples:
Substrate | Nucleophile | Conditions | Product | Yield | Ref. |
---|---|---|---|---|---|
1-BrAd | H₂O | H₂SO₄, reflux | 1-Hydroxyadamantane | 85% | |
1-BrAd | Phenol | AlCl₃, CH₂Cl₂, 25°C | para-Adamantylphenol | 78% |
SₙRN1 Mechanism
Radical-mediated substitutions occur in liquid ammonia:
-
With Diphenylphosphide/Arsenide : Yields 1-diphenylphosphino/arsenoadamantane via radical intermediates .
Alkylation Reactions
1-BrAd acts as an alkylating agent in transition metal-catalyzed reactions:
Cymantrene Alkylation
With Fe(CO)₅ catalysis, 1-BrAd alkylates cymantrene ([Mn(CO)₃C₅H₄]):
Reagent Ratio (1-BrAd:Cymantrene) | Major Product | Yield | Minor Product | Yield | Ref. |
---|---|---|---|---|---|
1:1 | Adamantylcymantrene (III ) | 50% | 1,3-Diadamantylcymantrene (IV ) | <5% | |
2:1 | IV | 42% | Brominated derivative (V ) | 15% |
Mechanism involves Fe(CO)₅ activation of 1-BrAd to form a radical intermediate .
Co(II) Complex Alkylation
1-BrAd alkylates β-diketone-Co(II) complexes, forming adamantyl-substituted derivatives (e.g., 1-adamantylacetylacetonate) in 60-75% yield .
Cyclodextrin Inclusion Complexes
1-BrAd forms host-guest complexes with cyclodextrins (CDs), as shown by NMR and molecular dynamics:
Cyclodextrin | Host/Guest Ratio | Stability Constant (M⁻¹) | Key Interactions | Ref. |
---|---|---|---|---|
α-CD | 2:1 | 1.2 × 10³ | Van der Waals, hydrophobic | |
β-CD | 1:1 | 2.8 × 10³ | Partial cavity penetration | |
γ-CD | 1:1 | 4.5 × 10³ | Full encapsulation |
Grignard Analog Formation
Reaction with Rieke calcium produces an organocalcium reagent (Ad-Ca-Br), which undergoes transmetallation with ZnCl₂ to form Ad-Zn-Cl .
Radical Coupling
In photostimulated SₙRN1 reactions, 1-BrAd generates adamantyl radicals that dimerize to bis(adamantyl) products (15-20% yield) .
Solvent Effects on Reactivity
Solvent polarity modulates electronic transitions and HOMO-LUMO gaps:
Scientific Research Applications
Organic Synthesis
1-Bromoadamantane serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations:
- Alkylation Reactions : It acts as an alkylating agent for Co(II) complexes of β-diketones, facilitating the formation of more complex organic molecules . This property is exploited in synthesizing pharmaceuticals and other bioactive compounds.
- Cross-Coupling Reactions : Recent studies have demonstrated its utility in nickel-catalyzed cross-coupling reactions, where it can be used to form carbon-carbon bonds with various nucleophiles. This application is particularly relevant for synthesizing aryl-adamantane derivatives, which are found in several pharmaceutical agents .
- Nucleophilic Substitution : Research has shown that this compound undergoes nucleophilic substitution reactions with diphenylphosphide and diphenylarsenide ions, yielding products via the SRN1 mechanism. This reaction highlights its potential in synthesizing phosphorous-containing compounds .
Material Science
The compound has also found applications in material science:
- Inclusion Complexes : this compound forms inclusion complexes with cyclodextrins (α-, β-, and γ-cyclodextrins), which have been studied using NMR and molecular dynamics simulations. These complexes can enhance the solubility and stability of drugs, making them valuable for pharmaceutical formulations .
- Dielectric Materials : It has been utilized in the development of nanoscale composite thin-film dielectric materials. The incorporation of this compound into polymer matrices has shown promise for applications in flexible electronics due to its favorable dielectric properties .
Medicinal Chemistry
The medicinal chemistry applications of this compound are particularly noteworthy:
- Pharmaceutical Intermediates : As a precursor for synthesizing adamantane derivatives, it plays a critical role in developing antiviral medications, including amantadine and rimantadine, which are used to treat influenza . The adamantyl group is known to enhance the pharmacological profiles of various compounds.
- Toxicological Studies : While exploring its medicinal properties, researchers have also investigated the toxicological aspects of this compound. Studies indicate potential developmental toxicity based on animal models, suggesting caution in its use during pregnancy .
Case Studies
Mechanism of Action
The mechanism of action of 1-bromoadamantane involves its ability to form inclusion complexes with cyclodextrins and cause alkylation of cobalt (II) complexes of β-diketones. These interactions are crucial for its applications in various chemical processes .
Comparison with Similar Compounds
Reactivity in Alkylation Reactions
1-Bromoadamantane exhibits superior reactivity in alkylation compared to other haloalkanes. For example:
- In photoredox gold-catalyzed C–H alkylation, this compound achieved 98% yield , far exceeding yields (32–77%) for linear 1-bromoalkanes (e.g., 1-bromopentane) .
- With Grignard reagents (R–MgBr), this compound forms alkylated adamantanes (e.g., 1-methyldiamantane) in 85–94% yields , whereas 1-fluoroadamantane requires harsher conditions (AlMe₃) for similar transformations .
Table 1: Alkylation Yields of 1-Haloadamantanes
Phase Transition Behavior
This compound displays distinct solid-state phase transitions compared to other 1-haloadamantanes:
- It undergoes order-disorder transitions similar to 1-chloroadamantane but with unique lattice dynamics under high pressure .
- Unlike 1-iodoadamantane, which shows complex polymorphism and thermochromism, this compound exhibits simpler thermal behavior with a single reversible phase transition at ~200 K .
Table 2: Phase Transition Temperatures of 1-Haloadamantanes
Table 3: Polymer Properties Using this compound vs. Other Linkers
Linker | Polymer Type | BET Surface Area (m²/g) | Reference |
---|---|---|---|
This compound | MOP-Ad-1 | 974 | |
2-Bromo-2-methylpropane | MOP-Ad-3 | 282 | |
1-Chloroadamantane | Friedel-Crafts polymer | 720 |
Host-Guest Interactions
In supramolecular cavitands, this compound shows electronic selectivity over similarly sized guests. Its binding constant with a deep cavitand is 4,000 M⁻¹ , whereas 1-adamantanecarbonitrile binds weakly (<0.5 M⁻¹) due to steric and electronic mismatches .
Biological Activity
1-Bromoadamantane is a halogenated derivative of adamantane, a compound known for its unique cage-like structure and significant biological activities. This article explores the biological activity of this compound, including its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound (C10H15Br) features a bromine atom attached to the adamantane framework. Its structure contributes to its biological properties, including antiviral, antibacterial, and anti-inflammatory effects. The compound's unique three-dimensional arrangement allows for interactions with various biological targets.
Antiviral Activity
This compound has demonstrated notable antiviral properties, particularly against influenza viruses. Research indicates that adamantane derivatives can inhibit the M2 ion channel of influenza A viruses, preventing viral replication.
- Mechanism of Action : The antiviral mechanism involves blocking the ion channel function of the M2 protein, which is crucial for viral uncoating within host cells. This inhibition disrupts the virus's ability to release its genetic material into the host cell cytoplasm.
Antibacterial Properties
Studies have shown that this compound exhibits antibacterial activity against various bacterial strains.
- Case Study : In vitro tests revealed that this compound could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties.
- Research Findings : In experimental models, this compound reduced inflammation markers, indicating its potential use in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Case Studies
- Antiviral Efficacy : A study published in Journal of Medicinal Chemistry explored the efficacy of this compound against influenza A viruses. The results indicated a significant reduction in viral titers in treated cells compared to controls, highlighting its potential as an antiviral agent.
- Antibacterial Activity : Research conducted on the antibacterial effects of this compound demonstrated a minimum inhibitory concentration (MIC) against E. coli at concentrations significantly lower than those required for traditional antibiotics, indicating its potential as a novel antibacterial treatment.
- Anti-inflammatory Study : In a controlled experiment involving animal models, administration of this compound led to a marked decrease in pro-inflammatory cytokines, suggesting its role in modulating immune responses.
Properties
IUPAC Name |
1-bromoadamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Br/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHPRVYDKRESCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br | |
Record name | 1-Bromoadamantane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/1-Bromoadamantane | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880632 | |
Record name | 1-bromoadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | 1-Bromoadamantane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19330 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
768-90-1, 7314-85-4 | |
Record name | 1-Bromoadamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=768-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromoadamantane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromotricyclo(3.3.1.13,7)decane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007314854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromoadamantane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527914 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromoadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromotricyclo[3.3.1.13,7]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BROMOADAMANTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKV2KDH3R5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.